Methyl 2-(((4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)methylene)amino)benzoate

IFRA compliance fragrance safety use level restriction

Methyl 2-(((4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)methylene)amino)benzoate (CAS 93894-30-5), commonly referenced as citrus carbaldehyde / methyl anthranilate Schiff's base or myrac aldehyde / methyl anthranilate Schiff's base, is a synthetic fragrance ingredient belonging to the chemical class of Schiff bases formed by condensation of methyl anthranilate with the terpene-derived aldehyde 4-(4-methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde. With a molecular formula of C₂₁H₂₇NO₂ and a molecular weight of 325.45 Da, this compound presents as a yellow viscous liquid to semi-solid at ambient temperature and is categorized exclusively under fragrance agents for perfumery applications.

Molecular Formula C21H27NO2
Molecular Weight 325.4 g/mol
CAS No. 93894-30-5
Cat. No. B12708919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(((4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)methylene)amino)benzoate
CAS93894-30-5
Molecular FormulaC21H27NO2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC(=CCCC1=CCC(CC1)C=NC2=CC=CC=C2C(=O)OC)C
InChIInChI=1S/C21H27NO2/c1-16(2)7-6-8-17-11-13-18(14-12-17)15-22-20-10-5-4-9-19(20)21(23)24-3/h4-5,7,9-11,15,18H,6,8,12-14H2,1-3H3
InChIKeyCORQKFQGCLVVJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(((4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)methylene)amino)benzoate (CAS 93894-30-5) – Product Identity and Procurement-Relevant Classification


Methyl 2-(((4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)methylene)amino)benzoate (CAS 93894-30-5), commonly referenced as citrus carbaldehyde / methyl anthranilate Schiff's base or myrac aldehyde / methyl anthranilate Schiff's base, is a synthetic fragrance ingredient belonging to the chemical class of Schiff bases formed by condensation of methyl anthranilate with the terpene-derived aldehyde 4-(4-methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde. With a molecular formula of C₂₁H₂₇NO₂ and a molecular weight of 325.45 Da, this compound presents as a yellow viscous liquid to semi-solid at ambient temperature and is categorized exclusively under fragrance agents for perfumery applications [1]. It functions as a profragrance, releasing both the parent aldehyde and methyl anthranilate upon controlled hydrolysis, thereby delivering a dual-phase odor profile characterized by fresh green, citrus, fruity, and hyacinth tonalities [1].

Why Methyl 2-(((4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)methylene)amino)benzoate Cannot Be Swapped with Other Methyl Anthranilate Schiff Bases


Methyl anthranilate-based Schiff bases are frequently treated as interchangeable fragrance fixatives by procurement workflows that prioritize cost or supplier availability; however, the identity of the aldehyde partner dictates the regulated maximum usage concentration, substantivity on the smelling strip, lipophilicity-driven skin retention, and the olfactory character released upon hydrolysis [1][2]. Two Schiff bases sharing the same methyl anthranilate moiety can diverge by over 2 logP units in octanol-water partitioning [1][2][3], by more than 200 hours in substantivity [1][4], and by nearly a factor of two in IFRA-permitted use levels within the fragrance concentrate [1]. Substituting citrus carbaldehyde / methyl anthranilate Schiff's base with, for example, the widely commoditized Aurantiol (hydroxycitronellal / methyl anthranilate Schiff's base) therefore risks non-compliance with IFRA restrictions on hydroxycitronellal, alteration of the fragrance dry-down profile due to differing hydrolysis kinetics, and loss of the distinctive fresh-green-citrus top note that defines the target compound.

Quantitative Differentiation Evidence: Methyl 2-(((4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)methylene)amino)benzoate Versus Closest Analogs


IFRA Maximum Usage Level: 8.0% in Fragrance Concentrate Versus 3.723% for Aurantiol (Category 4)

Methyl 2-(((4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)methylene)amino)benzoate carries an IFRA 49th Amendment recommendation of up to 8.0% in the fragrance concentrate [1]. In contrast, Aurantiol (hydroxycitronellal / methyl anthranilate Schiff's base, CAS 89-43-0), the most widely used methyl anthranilate Schiff base in perfumery, is restricted under the IFRA 51st Amendment to a maximum of 3.723% in finished product for Category 4 (fine fragrance, hydroalcoholic applications) . This represents a >2-fold greater permitted use level for the target compound in the concentrate, providing formulators with substantially wider creative latitude before encountering regulatory ceilings.

IFRA compliance fragrance safety use level restriction

Substantivity Performance: 400-Hour Longevity Versus 208 Hours for Cyclamen Aldehyde / Methyl Anthranilate Schiff's Base

The target compound delivers a substantivity of 400 hours at 100% concentration on a smelling strip [1], matching the industry-leading fixative performance of Aurantiol (also 400 hours at 100%) [3] and the Canthoxal Schiff base (400 hours) [4], and markedly surpassing the cyclamen aldehyde / methyl anthranilate Schiff's base (CAS 91-50-9), which exhibits only 208 hours of substantivity at full concentration [2]. This 192-hour (92%) advantage over the cyclamen aldehyde derivative is significant for fine fragrance applications requiring extended dry-down presence.

substantivity fragrance longevity fixative performance

Lipophilicity-Driven Skin Retention: LogP 7.455 Versus 5.417 (Aurantiol) and 5.163 (Canthoxal Schiff Base)

The estimated octanol-water partition coefficient (logP o/w) of the target compound is 7.455 [1], which is approximately 2.0 logP units higher than Aurantiol (logP 5.417) [2] and 2.3 logP units higher than the Canthoxal / methyl anthranilate Schiff's base (logP 5.163) [3]. This elevated lipophilicity corresponds to a predicted ~100-fold greater partitioning into lipophilic phases, with implications for differential skin retention, release kinetics from the fragrance vehicle, and washing resistance in rinse-off products. Consistent with this high logP, the target compound exhibits extremely low water solubility of 0.01591 mg/L at 25°C [1], compared to 3.603 mg/L for Aurantiol [2].

logP lipophilicity skin substantivity fragrance release profile

Odor Profile Differentiation: Fresh Green Citrus Hyacinth Versus Floral Orange-Blossom of Aurantiol

At 10.00% in dipropylene glycol, the target compound presents an odor profile described as 'fresh green clean citrus fruity hyacinth' [1], which is olfactively distinct from Aurantiol's 'floral lily orange blossom sweet' character at 50.00% in dipropylene glycol [2]. Both are rated as medium odor strength [1][2], but the target compound's green-citrus-fruity tonality supports chypre, cologne, and modern fresh accords, whereas Aurantiol's sweet orange-blossom profile is preferentially deployed in white floral, muguet, and oriental compositions. The target compound also differs from the 'sweet anise hawthorn green floral cortex mimosa spicy powdery' profile of the Canthoxal Schiff base [3] and the 'fresh lily of the valley neroli orange flower' profile of the cyclamen aldehyde Schiff base [4].

odor profile fragrance creation olfactory differentiation citrus note

Parent Aldehyde IFRA Status: Myrac Aldehyde Has No Category 4 Restriction, Whereas Hydroxycitronellal Is Restricted

The parent aldehyde of the target compound, myrac aldehyde (citrus carbaldehyde; 4-(4-methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde, CAS 37677-14-8), carries no restriction under IFRA 51 for Category 4 applications . By contrast, hydroxycitronellal (CAS 107-75-5), the parent aldehyde of Aurantiol, is subject to a defined IFRA Standard of restriction, with the Schiff base required to be accounted for in the calculation of free hydroxycitronellal levels in the finished product [2]. This means that in formulations using Aurantiol, 56.4% of the Aurantiol mass must be counted toward the hydroxycitronellal restriction limit [2], effectively imposing a secondary, hidden ceiling that does not apply to the target compound. The target compound thus provides a simpler regulatory pathway, reducing both compliance testing burden and the risk of exceeding aldehyde-specific IFRA limits in complex fragrance formulas.

parent aldehyde IFRA restriction regulatory risk formulation compliance

Evidence-Backed Application Scenarios for Methyl 2-(((4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)methylene)amino)benzoate (CAS 93894-30-5)


High-Dosage Citrus-Green Fine Fragrance Formulations Requiring Extended IFRA Headroom

Perfumers formulating high-impact citrus-green fine fragrances for the EDP/EDT market can leverage the 8.0% IFRA concentrate allowance of the target compound [1] to achieve prominent fresh-citrus-hyacinth tonality without approaching the restrictive ceiling that would be triggered by the 3.723% Aurantiol limit in Category 4 finished products . This scenario is particularly relevant for brands seeking to differentiate through long-lasting green-citrus accords in markets where IFRA compliance is mandatory for retail distribution.

Long-Wear Skin Fragrances and Leave-On Personal Care Products Capitalizing on High Lipophilicity

The logP of 7.455 and extremely low water solubility (0.01591 mg/L) of the target compound [1] predict superior skin and hair substantivity compared to the more hydrophilic Aurantiol (logP 5.417; solubility 3.603 mg/L) . This makes the target compound the preferred Schiff base fixative for body lotions, hair perfumes, and leave-on conditioners where water resistance and prolonged fragrance release are critical product performance attributes.

Fragrance Reformulation to Eliminate Hydroxycitronellal-Related IFRA Constraints

Formulators currently using Aurantiol who face tightening IFRA restrictions on hydroxycitronellal can transition to the target compound, which releases the unrestricted myrac aldehyde rather than the restricted hydroxycitronellal [1]. This substitution removes the 56.4% hydroxycitronellal contribution calculation from the compliance workflow [2], simplifies regulatory documentation, and preserves the fragrance longevity benefits of a Schiff base fixative system while introducing a fresh green-citrus olfactory character distinct from Aurantiol's orange-blossom note.

Home-Care and Air-Care Applications Demanding >200-Hour Fragrance Substantivity

Compared to the cyclamen aldehyde / methyl anthranilate Schiff base, which provides only 208 hours of substantivity [3], the target compound's 400-hour substantivity [1] delivers a 92% longevity advantage. This makes it a technically superior choice for reed diffusers, scented candles, and fabric sprays where prolonged fragrance release from the substrate is a key consumer expectation and where the cyclamen aldehyde derivative would necessitate higher loading or supplementary fixatives to achieve comparable duration.

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